Silicon tetraiodide

Catalog No.
S1509417
CAS No.
13465-84-4
M.F
SiI4
I4Si
M. Wt
535.703 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon tetraiodide

CAS Number

13465-84-4

Product Name

Silicon tetraiodide

IUPAC Name

tetraiodosilane

Molecular Formula

SiI4
I4Si

Molecular Weight

535.703 g/mol

InChI

InChI=1S/I4Si/c1-5(2,3)4

InChI Key

CFTHARXEQHJSEH-UHFFFAOYSA-N

SMILES

[Si](I)(I)(I)I

Canonical SMILES

[Si](I)(I)(I)I

Precursor for Silicon Carbide Thin Films:

Silicon carbide (SiC) thin films are valuable for their semiconducting properties, finding applications in electronics, optoelectronics, and sensor technology. One potential method for depositing SiC thin films involves the use of SiI₄ as a precursor. Studies have shown that SiI₄ can be decomposed at high temperatures to form SiC films. This approach offers advantages like low-temperature processing and good film quality, making it a subject of ongoing research.

Potential Application in Lithium-ion Batteries:

Lithium-ion batteries are crucial for powering various electronic devices. Research suggests that SiI₄, when combined with other materials, could be a potential candidate for anode materials in lithium-ion batteries. This is due to the ability of SiI₄ to undergo reversible conversion reactions during the battery's charging and discharging cycles, potentially leading to improved battery capacity. However, further research is needed to optimize its performance and address practical challenges.

Investigating its Use in Photovoltaic Cells:

Photovoltaic cells, also known as solar cells, convert light energy into electricity. Studies have explored the potential use of SiI₄ as a precursor for the fabrication of silicon-based photovoltaic cells. The idea involves decomposing SiI₄ to form silicon nanoparticles, which can then be incorporated into the cell structure to improve light absorption and potentially enhance the cell's efficiency. This application is still under investigation, and further research is needed to assess its feasibility and effectiveness.

Exploring its Potential as a Lewis Acid Catalyst:

Lewis acids are chemical compounds that can accept electron pairs from other molecules. Research suggests that SiI₄ may exhibit Lewis acid behavior, making it a potential candidate for use as a catalyst in various chemical reactions. The specific applications and effectiveness of SiI₄ as a catalyst are still under investigation, but its potential in this area warrants further exploration.

Silicon tetraiodide, also known as tetraiodosilane or silicon(IV) iodide, has the molecular formula SiI₄. It appears as an off-white solid or powder and has a molecular weight of 535.70 g/mol. The compound exhibits tetrahedral geometry, with silicon at the center bonded to four iodine atoms, each bond measuring approximately 2.432 Å in length . Silicon tetraiodide is sensitive to moisture and decomposes into silicon and iodine under specific conditions .

Silicon tetraiodide is a moisture-sensitive compound that reacts vigorously with water, releasing toxic and corrosive hydrogen iodide fumes []. Inhalation of these fumes can cause severe respiratory irritation. Additionally, contact with skin and eyes can lead to irritation and burns []. When handling silicon tetraiodide, proper personal protective equipment (PPE) including gloves, goggles, and a fume hood is essential.

  • Hydrolysis: When exposed to moisture, it reacts to form silicon dioxide and hydroiodic acid:
    SiI4+2H2OSiO2+4HI\text{SiI}_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{HI}
  • Decomposition: At elevated temperatures, it decomposes into silicon and iodine:
    SiI4Si+2I2\text{SiI}_4\rightarrow \text{Si}+2\text{I}_2
  • Synthesis of Silicon Compounds: It serves as a precursor for various silicon-based compounds, including silicon amides and silicon carbide films .

Silicon tetraiodide can be synthesized through several methods:

  • Direct Reaction: The most common method involves heating elemental silicon with iodine at around 200°C:
    Si+2I2SiI4\text{Si}+2\text{I}_2\rightarrow \text{SiI}_4
  • Silicon Carbide Route: Silicon carbide can also be used as a starting material in the reaction with iodine to produce silicon tetraiodide.

Silicon tetraiodide has various applications:

  • Microfabrication: It is employed in the production and etching of silicon wafers for electronic components.
  • Chemical Vapor Deposition: As a precursor for depositing silicon-based films, it allows for low-temperature processing and high film growth rates .
  • Lithium-Ion Batteries: Potentially useful in anode materials due to its ability to undergo reversible conversion reactions during charge cycles.
  • Photovoltaic Cells: Investigated for use in improving light absorption in solar cells by forming silicon nanoparticles.

Several compounds are structurally or chemically similar to silicon tetraiodide. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Silicon tetrachlorideSiCl₄Hydrolyzes readily; used in polysilicon production
Silicon tetrabromideSiBr₄Similar structure; less studied than silicon tetraiodide
Silicon disulfideSiS₂Different halogen; used in semiconductor applications
Silicon dioxideSiO₂Commonly known as silica; used extensively in various industries

Uniqueness of Silicon Tetraiodide

Silicon tetraiodide stands out due to its unique properties such as its high reactivity with moisture, its role as a precursor for high-quality silicon films, and its potential applications in advanced battery technologies. Its ability to produce high film growth rates at lower temperatures makes it particularly valuable in microfabrication processes compared to other halides.

Vapor-Phase Reaction Systems for Precursor Generation

The vapor-phase synthesis of silicon tetraiodide represents one of the most efficient and versatile approaches for generating this important precursor. The fundamental reaction involves the direct combination of elemental silicon with iodine vapor at elevated temperatures, typically around 600°C, at atmospheric pressure with yields approaching 70%. This reaction follows the straightforward stoichiometry:

$$ \text{Si(s)} + 2\text{I}2\text{(g)} \xrightarrow{\text{heat}} \text{SiI}4\text{(g)} $$

The process can be implemented through several methodologies, each with distinct advantages:

Direct Vapor-Phase Synthesis

In this approach, iodine vapor and carbon dioxide are passed over strongly heated silicon, causing the formation of SiI₄ which subsequently condenses in the colder portions of the reaction apparatus. The resultant product requires purification, typically achieved by shaking with mercury and carbon bisulfide, yielding octahedral crystalline structures with characteristic physical properties. This method produces silicon tetraiodide with minimal impurities when properly optimized.

The reaction kinetics are heavily temperature-dependent, with optimal conditions observed between 600-650°C. Higher temperatures can lead to side reactions and reduced yields, while lower temperatures result in incomplete conversion and extended reaction times. The vapor pressure of silicon tetraiodide increases exponentially with temperature, allowing for efficient collection and purification through condensation techniques.

Silicon Tetrachloride-Based Methods

While not directly producing silicon tetraiodide, related vapor-phase methodologies using silicon tetrachloride (SiCl₄) provide valuable insights into the behavior of silicon tetrahalides. The hydrolysis of SiCl₄ vapor with water vapor at relatively low temperatures (150-250°C) produces nanostructured silica materials with high specific surface areas. These approaches demonstrate the versatility of vapor-phase reactions in silicon chemistry and suggest potential parallel pathways for silicon tetraiodide reactions.

Iodide Process for Silicon Purification

The silicon iodide process represents a significant application of SiI₄ chemistry for obtaining high-purity silicon. This cyclic process involves:

  • Formation of silicon tetraiodide from silicon and iodine
  • Purification of SiI₄ via fractional distillation
  • Decomposition of purified SiI₄ over a heated tantalum filament
  • Recycling of iodine gas back to the synthesis chamber

This process is particularly valuable for removing phosphorus impurities that affect semiconductor properties. The mass ratio of silicon to iodine in the reaction is approximately 1:20, emphasizing the importance of high-purity iodine in the process.

Solid-State Metathesis Approaches Using Alkaline Earth Metals

Solid-state metathesis reactions offer a powerful alternative synthetic route to silicon tetraiodide manipulation and transformation, particularly for generating nanostructured silicon. These reactions typically involve the combination of silicon tetraiodide with alkaline earth metal silicides under controlled conditions.

Calcium Silicide-Based Metathesis

The reaction between silicon tetraiodide and calcium silicide follows the idealized reaction pathway:

$$ 2\text{CaSi(s)} + \text{SiI}4\text{(s)} \rightarrow 3\text{Si(s)} + 2\text{CaI}2\text{(s)} $$

This solid-state metathesis approach produces nanostructured silicon with particle sizes ranging from 30 to 50 nm, as confirmed by transmission electron microscopy. The reaction is highly exothermic and can be initiated through various methods, including thermal ignition or mechanical activation.

The morphology and properties of the resulting silicon nanostructures can be controlled by:

  • Reaction temperature modulation
  • Addition of heat-absorbing diluents (e.g., NaCl)
  • Reactant stoichiometry adjustments
  • Post-reaction treatments

Scanning electron microscopy images reveal that the products consist of aggregated silicon nanoparticles ranging from submicron to micron-sized particles, with each aggregate composed of much smaller silicon nanoparticles.

Magnesium Silicide-Based Metathesis

An alternative solid-state metathesis pathway utilizes magnesium silicide according to the reaction:

$$ \text{Mg}2\text{Si(s)} + \text{SiI}4\text{(s)} \rightarrow 2\text{Si(s)} + 2\text{MgI}_2\text{(s)} $$

This approach can be mechanochemically initiated by loading reactants into tungsten carbide vials with tungsten carbide balls and milling for several hours. The process can be scaled up effectively, with 8 grams of precursor materials yielding approximately 0.83g of silicon product from the Mg₂Si pathway.

Both calcium and magnesium silicide-based approaches offer advantages for producing nanostructured silicon with controlled morphologies and properties, making them valuable for applications in energy storage, optoelectronics, and advanced materials.

Laser-Induced Polymerization Dynamics and Cluster Formation

Laser-induced polymerization represents a sophisticated approach to manipulating silicon tetraiodide chemistry, enabling the formation of diverse silicon-iodine clusters with unique structures and properties.

Cluster Formation Mechanisms

Time-of-flight (TOF) mass spectroscopy combined with density functional theory (DFT) calculations has revealed that laser irradiation of powdered SiI₄ generates three distinct series of abundant clusters:

  • Si₍ₙ₎I₍₂ₙ₊₁₎⁺ (n = 1-6): Straight chains with iodine bridges
  • Si₍ₙ₎I₍₄ₙ/₃₊₃₎⁺ (n = 7-15): Multi-cyclic rings of pentagons
  • Si₍ₙ₎I₍₃ₙ/₂₋₇₎⁺ (n = 16-22): Cages constructed by pentagons and hexagons

These structural transformations demonstrate the rich polymerization chemistry of silicon tetraiodide under controlled energy input. Particularly notable is the detection of silicon-rich six-membered rings analogous to unsaturated aromatic structures like benzene in less abundant clusters.

Polymerization Pathway Analysis

DFT calculations have been instrumental in elucidating the energetic pathways and structural transitions during laser-induced polymerization. The computational results indicate that the formation of different cluster geometries is governed by:

  • Silicon-iodine bond energetics (234 kJ/mol)
  • Silicon-silicon interaction strengths
  • Steric considerations in three-dimensional assembly
  • Electronic stabilization through delocalization

The transition from linear chains to cyclic structures and ultimately to cage-like formations represents a progression toward increasingly complex three-dimensional architectures with unique electronic and chemical properties.

Continuous Flow Systems for Large-Scale Production

The industrial-scale production of silicon tetraiodide necessitates efficient continuous flow methodologies that optimize yield, purity, and resource utilization while minimizing handling of the moisture-sensitive compound.

Innovative Scaling Approaches

A significant advancement in silicon tetraiodide production technology involved developing a scalable methodology for synthesizing and manufacturing high volumes of SiI₄ in granular form rather than the traditional powder form. This innovation addressed several challenges:

  • Elimination of grinding processes that risked hydrolyzation
  • Reduction of contamination from mill consumables
  • Enhanced stability against light and air exposure
  • Improved handling characteristics for industrial applications

The process implemented a new methodology of stable, continuous synthesis using custom-made ovens capable of maintaining temperatures up to 1000°C with precision control (±0.1°C) for the different temperature phases of the process. This streamlined temperature regime simultaneously conserves energy while accelerating SiI₄ throughput.

Automation and Quality Control

Modern continuous flow systems incorporate fully-automated granulation phases utilizing high-purity argon processes to maintain product integrity. The system described in the literature achieves production capacities of up to 10kg/day and is designed for horizontal scaling to meet industrial demands.

Quality control measures include:

  • ICP-MS testing for final analysis of both powdered and granular SiI₄
  • Controlled atmosphere handling throughout the production process
  • Rigorous purity verification protocols
  • Stability testing under various storage conditions

These continuous flow systems represent the state-of-the-art in silicon tetraiodide production technology, enabling consistent high-quality output for demanding applications in microelectronics, advanced materials, and specialty chemical synthesis.

Physical Properties Comparison

The physical properties of silicon tetraiodide compared to other silicon tetrahalides provide important context for understanding its unique behavior in synthesis and applications:

PropertySiH₄SiF₄SiCl₄SiBr₄SiI₄
Boiling point (°C)−111.9−90.356.8155.0287.0
Melting point (°C)−185−95.0−68.85.0120.5
Si-X bond length (Å)>0.741.552.022.202.43
Si-X bond energy (kJ/mol)384582391310234

This data reveals the progressive trend in physical properties across the silicon tetrahalide series, with silicon tetraiodide exhibiting the highest boiling and melting points, longest bond length, and lowest bond energy. These properties significantly influence its reactivity, handling requirements, and application potential.

Fractional distillation remains the cornerstone of silicon tetraiodide purification due to its efficacy in separating volatile impurities with boiling points close to that of SiI₄ (348°C). The process exploits differences in vapor pressure among silicon tetraiodide and contaminants such as phosphorus triiodide (PI₃, boiling point: 173°C) and boron triiodide (BI₃, boiling point: 210°C). Industrial-scale systems typically employ multi-stage distillation columns with temperature gradients optimized to isolate SiI₄ from lower-boiling-point impurities [1] [7].

A critical innovation involves the integration of reflux ratios exceeding 20:1, which enhance separation efficiency by increasing theoretical plate counts. For example, a study demonstrated that adjusting the reflux ratio from 5:1 to 25:1 reduced phosphorus contamination in SiI₄ distillate from 50 ppb to <1 ppb [3]. However, challenges persist in separating azeotropic mixtures containing methylchlorosilanes (e.g., CH₃SiI₃), which form due to residual iodine-methane reactions during synthesis. To address this, patented methods introduce chlorine gas into the distillation feed, converting stubborn methylchlorosilanes into higher-boiling-point chlorides that segregate into the residue fraction [3] [8].

Zone Melting Protocols for Electronic-Grade Silicon Recovery

Zone melting refines silicon tetraiodide by exploiting impurity segregation coefficients during controlled solidification. When a molten zone traverses a solid SiI₄ ingot, impurities with segregation coefficients <1 (e.g., boron, k=0.8) accumulate in the liquid phase, while those with k>1 (e.g., phosphorus, k=1.2) concentrate in the solid [4] [6]. This phenomenon enables directional impurity migration toward the ingot ends, which are subsequently removed.

Experimental data from 30-pass zone refining trials show remarkable purification outcomes:

  • Boron contamination reduced from 500 ppb to 2 ppb [4]
  • Phosphorus levels decreased from 200 ppb to 5 ppb [1]
  • Organic impurities (CCl₄, C₆H₆) eliminated below detection limits [2]

Key operational parameters include zone travel speeds of 1–5 mm/hour and temperature gradients of 50–100°C/cm to prevent constitutional supercooling. The Bhabha Atomic Research Centre (BARC) has pioneered continuous zone-refining systems that achieve 99.9999999% purity by coupling multiple ingots in series, allowing impurities to cascade into terminal collection vessels [6].

Cold-Wall Reactor Configurations for Byproduct Separation

Cold-wall reactors optimize silicon tetraiodide decomposition by maintaining steep thermal gradients between heated filaments (1100–1300°C) and cooled chamber walls (<200°C). This design prevents impurity reintroduction by rapidly quenching volatile byproducts (e.g., I₂, HI) on chilled surfaces while allowing pure silicon to deposit on the filament [8].

A patented reactor configuration achieves 99.97% SiI₄ conversion efficiency through three-stage processing:

  • Primary Decomposition Zone: Tantalum filaments thermally dissociate SiI₄ into Si and I₂ at 10⁻³ Torr [1] [8]
  • Radial Quench Array: Water-cooled copper plates condense iodine vapors, yielding 99.8% pure crystalline I₂ [8]
  • Electrostatic Precipitators: Remove submicron silicon particulates via 15 kV fields, ensuring >99.99% film purity [8]

Comparative studies show cold-wall systems reduce boron contamination by 90% compared to traditional hot-wall reactors, as lower wall temperatures suppress unwanted BCl₃ formation from residual boron impurities [2]. Furthermore, in situ mass spectrometry enables real-time monitoring of HI and PH₃ byproducts, allowing dynamic adjustment of filament temperatures to maintain optimal decomposition kinetics [8].

Other CAS

13465-84-4

Wikipedia

Silicon(IV) iodide

General Manufacturing Information

Silane, tetraiodo-: ACTIVE

Dates

Modify: 2023-08-15

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